Pentanoic-4,4-D2 acid
Overview
Description
It is a stable isotope-labeled compound with the molecular formula C5H8D2O2 and a molecular weight of 104.144 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanoic-4,4-D2 acid can be synthesized through various synthetic routes. One common method involves the reaction of (ethyl-1,1-d2)magnesium bromide with acrylic acid methyl ester . The reaction typically requires a copper (I) bromide dimethylsulfide complex as a catalyst and is carried out in the presence of water . The reaction conditions must be carefully controlled to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of stable isotope-labeled precursors and specialized reaction conditions to achieve high purity and yield. The production process often requires advanced techniques and equipment to handle deuterium-labeled compounds safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
Pentanoic-4,4-D2 acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form primary alcohols.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Pentanoic-4,4-D2 acid has several scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Mechanism of Action
The mechanism of action of Pentanoic-4,4-D2 acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the molecule allow researchers to track the compound’s transformation and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid: The non-deuterated analog of Pentanoic-4,4-D2 acid with the molecular formula C5H10O2.
Valeric acid: Another name for pentanoic acid, commonly used in the flavor and fragrance industry.
4,4-dideuteriopentanoic acid: An alternative name for this compound.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable for research applications that require stable isotope labeling. This allows for precise tracking and analysis of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
4,4-dideuteriopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i2D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-CBTSVUPCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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